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Introduction
CT1113 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28), a

deubiquitinase that has been implicated in the stabilization of key oncogenic proteins. In T-cell

acute lymphoblastic leukemia (T-ALL), USP28 has been shown to regulate the stability of

NOTCH1 and Sterol Regulatory Element-Binding Protein 1 (SREBP1), both of which are critical

for tumor cell survival and proliferation.[1] Therefore, assessing the impact of CT1113 on the

viability of cancer cells, particularly T-ALL cell lines, is a crucial step in its preclinical evaluation.

This document provides detailed protocols for two common and robust cell viability assays, the

MTT and CellTiter-Glo® Luminescent Cell Viability Assays, tailored for testing the efficacy of

CT1113.

Key Concepts
Cell viability assays are essential tools for assessing the effects of chemical compounds on cell

health. The two methods detailed here measure different aspects of cell metabolism:

MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the

ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan
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product.[2][3] The amount of formazan produced is proportional to the number of living cells.

[2]

CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that

quantifies ATP, an indicator of metabolically active cells.[4][5][6] The assay reagent lyses the

cells and generates a luminescent signal that is proportional to the amount of ATP present,

which in turn is directly proportional to the number of viable cells in culture.[4][5][6]

Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

CT1113 compound

T-ALL cell line (e.g., Jurkat, MOLT-4)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

MTT solution (5 mg/mL in sterile PBS)

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v)

glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[7]

Phosphate-buffered saline (PBS)

96-well flat-bottom sterile microplates

Multichannel pipette

Microplate reader capable of measuring absorbance at 570 nm

Procedure:
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Cell Seeding:

Harvest and count the T-ALL cells. Ensure cell viability is above 90% using a method like

trypan blue exclusion.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Include wells with medium only for background control.

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

Compound Treatment:

Prepare serial dilutions of CT1113 in complete culture medium at 2x the final desired

concentrations.

Remove 50 µL of medium from each well and add 50 µL of the 2x CT1113 dilutions to the

respective wells. This will result in the final desired concentrations.

Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest

CT1113 concentration).

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

Solubilization of Formazan:

Carefully aspirate the medium from each well without disturbing the formazan crystals.

Add 100 µL of the solubilization solution to each well to dissolve the purple formazan

crystals.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.researchgate.net/publication/392334224_NOTCH1_signaling_is_dysregulated_by_loss_of_the_deubiquitinase_USP28_with_del11q_uncovering_USP28_inhibition_as_novel_therapeutic_target_in_CLL
https://www.researchgate.net/publication/392334224_NOTCH1_signaling_is_dysregulated_by_loss_of_the_deubiquitinase_USP28_with_del11q_uncovering_USP28_inhibition_as_novel_therapeutic_target_in_CLL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure

complete solubilization.[2]

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630

nm can be used to reduce background noise.[2]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the Promega CellTiter-Glo® assay and is suitable for high-throughput

screening.

Materials:

CT1113 compound

T-ALL cell line

Complete cell culture medium

CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)

Opaque-walled 96-well sterile microplates (to prevent well-to-well signal crossover)

Multichannel pipette

Luminometer

Procedure:

Cell Seeding:

Follow the same cell seeding procedure as described in the MTT assay protocol, but use

opaque-walled plates.

Compound Treatment:

Follow the same compound treatment procedure as described in the MTT assay protocol.
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Assay Reagent Addition and Measurement:

After the desired incubation period, equilibrate the plate and its contents to room

temperature for approximately 30 minutes.[4][9]

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and

ensure it is at room temperature before use.[9]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (e.g., 100 µL of reagent to 100 µL of medium).[4][9]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4][9]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[4][9]

Measure the luminescence using a luminometer.

Data Presentation and Analysis
The raw data from the microplate reader (absorbance for MTT, luminescence for CellTiter-

Glo®) should be processed to determine the percentage of cell viability.

Data Analysis Steps:

Background Subtraction: Subtract the average absorbance/luminescence of the media-only

wells from all other readings.

Normalization: Normalize the data to the vehicle-treated control wells, which are set to 100%

viability.

% Viability = (Corrected Sample Reading / Corrected Vehicle Control Reading) x 100

IC₅₀ Determination: Plot the % Viability against the log concentration of CT1113. Use a non-

linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the

IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Table 1: Hypothetical Viability Data of T-ALL Cells Treated with CT1113
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CT1113
Concentration
(µM)

Average
Absorbance
(570 nm)

% Viability
(MTT)

Average
Luminescence
(RLU)

% Viability
(CellTiter-
Glo®)

0 (Vehicle) 1.250 100.0% 850,000 100.0%

0.1 1.125 90.0% 785,000 92.4%

0.5 0.875 70.0% 610,000 71.8%

1.0 0.625 50.0% 430,000 50.6%

5.0 0.250 20.0% 175,000 20.6%

10.0 0.125 10.0% 90,000 10.6%

Visualizations
Experimental Workflow
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Caption: Workflow for CT1113 cell viability assays.
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Caption: CT1113 inhibits USP28, destabilizing NOTCH1 and SREBP1.

Application Notes and Troubleshooting
Cell Seeding Density: It is critical to determine the optimal cell seeding density for each cell

line to ensure that the cells are in the logarithmic growth phase during the assay.
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Compound Solubility: Ensure that CT1113 is fully dissolved in the culture medium to avoid

precipitation, which can affect the results. If solubility is an issue, consider using a lower

concentration of the vehicle (e.g., DMSO) or a different solvent.

Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which

can lead to variability. It is recommended to fill the outer wells with sterile PBS or medium

and not use them for experimental samples.

MTT Assay Considerations:

The MTT reagent itself can be toxic to some cells, especially with prolonged incubation.

Optimize the incubation time accordingly.

Ensure complete solubilization of the formazan crystals, as incomplete dissolution is a

common source of error.

CellTiter-Glo® Assay Considerations:

Ensure that the plate and reagents have equilibrated to room temperature before use to

avoid temperature gradients that can affect the enzymatic reaction.

The luminescent signal is stable for several hours, but it is best to read all plates at a

consistent time after reagent addition.[5]

Confirming Results: It is advisable to use a secondary, mechanistically different viability or

cytotoxicity assay to confirm the results obtained from the primary screen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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